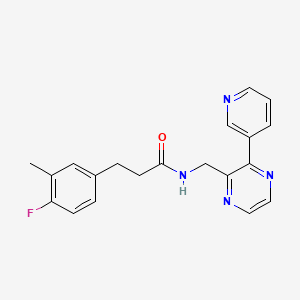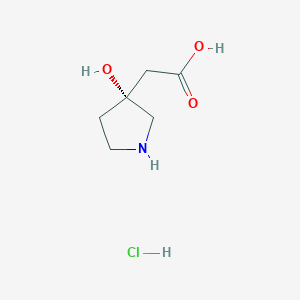
2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride is a chemical compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both hydroxyl and carboxyl groups in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-hydroxy-1-aminopropane derivative.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a carboxylation reaction, often using carbon dioxide or a carboxylating agent under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(3-Oxopyrrolidin-3-yl)acetic acid.
Reduction: Formation of 2-(3-Hydroxypyrrolidin-3-yl)ethanol.
Substitution: Formation of 2-(3-Chloropyrrolidin-3-yl)acetic acid.
科学研究应用
2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving pyrrolidine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2-(3-Hydroxypyrrolidin-3-yl)propanoic acid hydrochloride
- 2-(3-Hydroxypyrrolidin-3-yl)butanoic acid hydrochloride
- 2-(3-Hydroxypyrrolidin-3-yl)pentanoic acid hydrochloride
Uniqueness
2-(3-Hydroxypyrrolidin-3-yl)acetic acid hydrochloride is unique due to its specific combination of functional groups and the pyrrolidine ring structure. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-[(3R)-3-hydroxypyrrolidin-3-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c8-5(9)3-6(10)1-2-7-4-6;/h7,10H,1-4H2,(H,8,9);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFPSOYFEAWASG-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CC(=O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@]1(CC(=O)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2362410.png)
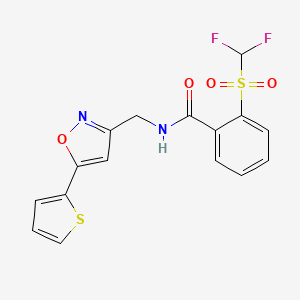
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2362413.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline](/img/structure/B2362416.png)
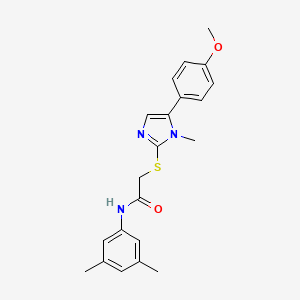
![5-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2362418.png)
![6-(4-Chlorophenyl)-2-[1-(6-oxo-1-propan-2-ylpyridazine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2362420.png)
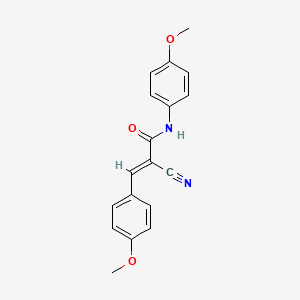
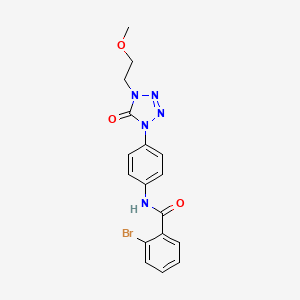

![5-((2,6-Dimethylmorpholino)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2362426.png)
![N-[(adamantan-1-yl)methyl]-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B2362427.png)
